1-(4-Methoxyphenyl)-2,2-dimethylhexane-1-thione
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Overview
Description
1-(4-Methoxyphenyl)-2,2-dimethylhexane-1-thione is an organic compound characterized by the presence of a thione group attached to a hexane backbone with a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylhexane-1-thione typically involves the reaction of 4-methoxybenzaldehyde with a suitable thione precursor under controlled conditions. One common method includes the use of a Friedel-Crafts acylation followed by a thionation step. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a thionating agent like Lawesson’s reagent .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials such as 4-methoxybenzaldehyde and 2,2-dimethylhexane. The process is optimized for high yield and purity, often involving purification steps like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2,2-dimethylhexane-1-thione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Nucleophiles like amines or thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Methoxyphenyl)-2,2-dimethylhexane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2,2-dimethylhexane-1-thione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different pharmacological properties.
Methedrone: Another methoxyphenyl derivative with distinct psychoactive effects.
Uniqueness: 1-(4-Methoxyphenyl)-2,2-dimethylhexane-1-thione is unique due to its thione group, which imparts specific chemical reactivity and potential biological activities not observed in its analogs .
Properties
CAS No. |
56752-37-5 |
---|---|
Molecular Formula |
C15H22OS |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,2-dimethylhexane-1-thione |
InChI |
InChI=1S/C15H22OS/c1-5-6-11-15(2,3)14(17)12-7-9-13(16-4)10-8-12/h7-10H,5-6,11H2,1-4H3 |
InChI Key |
HIULVVYUQMXUIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(=S)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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